molecular formula C17H16ClNO2 B8538728 2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine

2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine

Cat. No.: B8538728
M. Wt: 301.8 g/mol
InChI Key: JHZXHYQMCOBVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C17H16ClNO2 and its molecular weight is 301.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C17H16ClNO2/c18-17-15-6-2-1-4-13(15)7-8-16(17)21-11-9-19-12-14-5-3-10-20-14/h1-8,10,19H,9,11-12H2

InChI Key

JHZXHYQMCOBVLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OCCNCC3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[(1-chloronaphthalen-2-yl)oxy]ethanaminium chloride (100 mg, 0.39 mmol) in 10 mL of MeOH, K2CO3 (65 mg, 0.47 mmol) was added. After 10 min, 48 μL (0.58 mmol) of furan-2-carbaldehyde were added. The resulting solution was stirred for 1 h at room temperature, added with sodium borohydride (15 mg, 0.39 mmol) and the reaction was allowed to stir for further 2 h at room temperature. The solvent was evaporated under vacuum; the mixture was diluted with 10 mL CH2Cl2 and transferred to a separatory funnel. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (CH2Cl2/MeOH 95:5) to afford 2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine as a brown oil (63% yield). The oil was left to stir with a 4M HCl dioxane solution for 1 h. The reaction mixture was concentrated under reduce pressure to afford 2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanaminium chloride as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
48 μL
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
reactant
Reaction Step Three

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